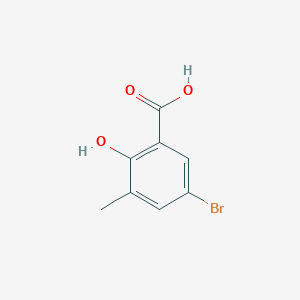

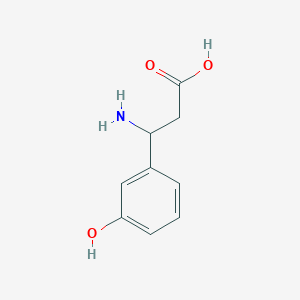

![molecular formula C10H10BrNO3 B1273893 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid CAS No. 25589-41-7](/img/structure/B1273893.png)

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

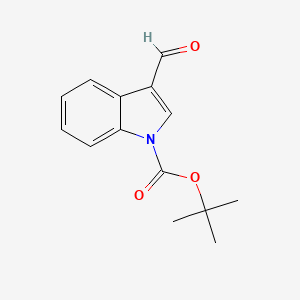

“4-[(4-Bromophenyl)amino]-4-oxobutanoic acid” is a chemical compound . It is a derivative of phenylacetic acid containing a bromine atom . It has been synthesized via a novel copper catalyzed cross-coupling reaction .

Synthesis Analysis

The compound was synthesized via a novel copper catalyzed cross-coupling reaction . .Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical and spectral characteristics . The structure was also confirmed by FTIR, 1 H-NMR, 13 C-NMR and HRMS .Chemical Reactions Analysis

The compound was synthesized via a novel copper catalyzed cross-coupling reaction . Other reactions involving this species can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.079 . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications

Surfactant Synthesis

This compound has been utilized in the synthesis of novel surfactants. Surfactants with aromatic groups like benzene have diverse industrial applications due to their unique structure. They are particularly useful in micellar catalysis, synthetic lipids, and amphiphiles, as well as in Enhanced Oil Recovery (EOR) processes .

Copper-Catalyzed Cross-Coupling Reactions

The compound serves as a precursor in copper-catalyzed cross-coupling reactions. These reactions are pivotal in creating complex molecules for various chemical research applications, including the development of new surfactants with benzene rings .

Micellar Catalysis

Due to its aromatic structure, 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can be used in micellar catalysis. This process is significant in the acceleration of chemical reactions, where the surfactant micelles act as a reaction medium .

Synthetic Lipids and Amphiphiles

The compound’s structure is beneficial for the synthesis of synthetic lipids and amphiphiles. These are essential in the study of lipid bilayers and membranes, which are fundamental components of cell membranes and are crucial in drug delivery systems .

Enhanced Oil Recovery (EOR)

In the oil industry, this compound can be applied in EOR techniques. The surfactant properties help in reducing the surface tension between water and oil, improving the efficiency of oil extraction from reservoirs .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular components, influencing their function .

Mode of Action

The mode of action of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid involves a series of chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic chemistry .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Similar compounds have shown various biological activities, such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .

properties

IUPAC Name |

4-(4-bromoanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQBQVIGARYLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385217 |

Source

|

| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25589-41-7 |

Source

|

| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

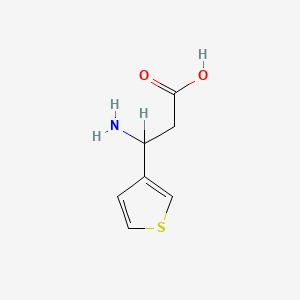

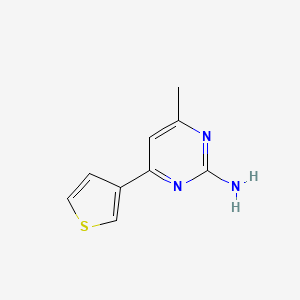

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)